molecular formula C6H11NO3 B3081222 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid CAS No. 109794-96-9

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Cat. No.: B3081222
CAS No.: 109794-96-9
M. Wt: 145.16 g/mol
InChI Key: URCBHRLIPUAWTF-UHFFFAOYSA-N
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Description

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a unique structure that includes an amino group, a hydroxymethyl group, and a carboxylic acid group

Mechanism of Action

Target of Action

The primary targets of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .

Mode of Action

Like other amino acids, it may interact with various enzymes and receptors in the body .

Pharmacokinetics

Its metabolism and excretion patterns remain to be determined .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. More research is needed to understand the specific effects of this compound at the molecular and cellular levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the intramolecular Mannich reaction, where a suitable amine and aldehyde react to form the cyclobutane ring . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(carboxymethyl)cyclobutane-1-carboxylic acid
  • 1-Amino-3-(hydroxymethyl)cyclobutanol
  • N-substituted derivatives of 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

Uniqueness

This compound is unique due to its specific combination of functional groups and the cyclobutane ring structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)1-4(2-6)3-8/h4,8H,1-3,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCBHRLIPUAWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
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1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Reactant of Route 6
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid

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